1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
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Overview
Description
“(2-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H22ClNO3S . It has an average mass of 343.869 Da and a monoisotopic mass of 343.100891 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common heterocyclic fragment present in many FDA-approved drugs . The piperidine ring is attached to a 2-chlorophenyl group and an isobutylsulfonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available in the current data .Scientific Research Applications
Synthesis and Characterization
The compound has been explored in the context of synthesizing new chemical entities with potential applications. For example, research has been conducted on the synthesis of related compounds through substitution reactions, characterization by spectroscopic techniques, and structural analysis by X-ray crystallography. These studies provide insights into the compound's molecular structure, stability, and reactivity, which are critical for its application in material science and drug development (Karthik et al., 2021).
Potential in Material Science
Research includes the study of thermal, optical, and structural properties, along with theoretical calculations to understand the material characteristics of derivatives of this compound. Such properties are significant for developing new materials with specific functionalities, including those with potential applications in electronics and photonics (Karthik et al., 2021).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies indicate the potential of these compounds to serve as bases for developing new therapeutic agents. For instance, certain derivatives have shown significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014). Furthermore, compounds have been evaluated for their antitubercular activities, suggesting their role in combating tuberculosis (Bisht et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSRRNYQZXDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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